Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

1-Hydroxy-1-phenylpropan-2-one structure
90-63-1 structure
Produktname:1-Hydroxy-1-phenylpropan-2-one
CAS-Nr.:90-63-1
MF:C9H10O2
MW:150.174502849579
MDL:MFCD03792883
CID:805569
PubChem ID:92733

1-Hydroxy-1-phenylpropan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Hydroxy-1-phenyl-2-propanone
    • 1-hydroxy-1-phenylacetone
    • 1-Hydroxy-1-phenylpropan-2-one
    • 2-Propanone,1-hydroxy-1-phenyl-
    • L-PHENYLACETYLCARBINOL
    • 1-hydoxy-1-phenylpropan-2-one
    • 1-hydroxy-1-phenylpropanone
    • 1-Phenyl-1-hydroxypropan-2-one
    • 1-Phenyl-2-oxo-1-propanol
    • 1-Phenylacetylcarbinol
    • Phenylacetylcarbinol
    • 1-Hydroxy-2-oxo-1-phenylpropane
    • (+/-)-phenylacetylcarbinol
    • ZBFFNPODXBJBPW-UHFFFAOYSA-N
    • 1-Hydroxy-1-phenylacetone #
    • Ephedrine Impurity A (Racemic)
    • 1-Hydroxy,1-phenyl-2-propanone
    • 2-Propanone, 1-hydroxy-1-phenyl-
    • NSC404583
    • 5136AJ
    • 1-Hydroxy-1-phenyl-2-propanone (ACI)
    • NSC 404583
    • α-Hydroxybenzyl methyl ketone
    • CHEMBL321266
    • PHENYLACETYLCARBINOL, (+/-)-
    • MFCD03792883
    • InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
    • NSC-404583
    • NS-01150
    • SY028287
    • L-phenyl acetyl carbinol
    • 90-63-1
    • .ALPHA.-HYDROXYBENZYL METHYL KETONE
    • UNII-549MDP6U9F
    • AC1336
    • CS-0186348
    • CHEBI:149767
    • AI3-20452
    • AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
    • SCHEMBL26259
    • NS00003919
    • Q413710
    • EINECS 202-006-0
    • AKOS006276148
    • EN300-1590241
    • 549MDP6U9F
    • DTXSID50861683
    • MDL: MFCD03792883
    • Inchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
    • InChI-Schlüssel: ZBFFNPODXBJBPW-UHFFFAOYSA-N
    • Lächelt: O=C(C(C1C=CC=CC=1)O)C

Berechnete Eigenschaften

  • Genaue Masse: 150.06800
  • Monoisotopenmasse: 150.068
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 137
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 37.3

Experimentelle Eigenschaften

  • Dichte: 1.119
  • Siedepunkt: 253 ºC
  • Flammpunkt: 105 ºC
  • PSA: 37.30000
  • LogP: 1.30900

1-Hydroxy-1-phenylpropan-2-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D781865-1g
1-Hydroxy-1-phenyl-2-propanone
90-63-1 95%
1g
$460 2024-07-20
Enamine
EN300-1590241-10.0g
1-hydroxy-1-phenylpropan-2-one
90-63-1
10g
$2418.0 2023-06-04
Enamine
EN300-1590241-0.25g
1-hydroxy-1-phenylpropan-2-one
90-63-1
0.25g
$197.0 2023-06-04
Enamine
EN300-1590241-1.0g
1-hydroxy-1-phenylpropan-2-one
90-63-1
1g
$398.0 2023-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H14050-1g
1-Hydroxy-1-phenylpropan-2-one
90-63-1 95%
1g
¥2658.0 2023-09-07
Enamine
EN300-1590241-0.05g
1-hydroxy-1-phenylpropan-2-one
90-63-1
0.05g
$92.0 2023-06-04
Enamine
EN300-1590241-2.5g
1-hydroxy-1-phenylpropan-2-one
90-63-1
2.5g
$735.0 2023-06-04
OTAVAchemicals
3355149-250MG
1-hydroxy-1-phenylpropan-2-one
90-63-1 95%
250MG
$309 2023-07-10
Enamine
EN300-1590241-50mg
1-hydroxy-1-phenylpropan-2-one
90-63-1
50mg
$92.0 2023-09-23
Enamine
EN300-1590241-1000mg
1-hydroxy-1-phenylpropan-2-one
90-63-1
1000mg
$398.0 2023-09-23

1-Hydroxy-1-phenylpropan-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid
Referenz
Reduction of arylcarbonyl using zinc dust in acetic acid
Rani, B. Radha; Ubukata, Makoto; Osada, Hiroyuki, Bulletin of the Chemical Society of Japan, 1995, 68(1), 282-4

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
Referenz
Isomeric transformations of α-keto alcohols. II. The reactions of phenylacetyl- and methylbenzoylcarbinols
Temnikova, T. I., Zhurnal Obshchei Khimii, 1940, 10, 468-79

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referenz
Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes
Horn, Alexander; Kazmaier, Uli, European Journal of Organic Chemistry, 2018, 2018(20-21), 2531-2536

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetone ,  N-methylmorpholine N-oxide ,  Sulfuric acid ,  Osmium tetroxide Solvents: Water
Referenz
α-Hydroxylation of enolates and silyl enol ethers
Chen, Bang-Chi; Zhou, Ping; Davis, Franklin A.; Ciganek, Engelbert, Organic Reactions (Hoboken, 2003, 62,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates
Machrouhi, Fouzia; Namy, Jean-Louis; Kagan, Henri B., Tetrahedron Letters, 1997, 38(41), 7183-7186

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ;  30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, 0 °C
1.3 Reagents: Potassium bicarbonate ,  Hydrogen peroxide ,  Potassium bifluoride Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation
Hu, Meng-Yang; He, Peng; Qiao, Tian-Zhang; Sun, Wei; Li, Wen-Tao; et al, Journal of the American Chemical Society, 2020, 142(39), 16894-16902

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) ,  Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Referenz
Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst
Rao, Y. V. Subba; Mukkanti, K.; Choudary, B. M., Journal of Molecular Catalysis, 1989, 49(2),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referenz
Formation of α-hydroxyketones via irregular Wittig reaction
Okada, Hideki; Mori, Tomonori; Saikawa, Yoko; Nakata, Masaya, Tetrahedron Letters, 2009, 50(12), 1276-1278

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Referenz
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Dibenzyl ,  Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ;  1 h, rt → 70 °C
1.2 Reagents: Acetic acid
Referenz
Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts
Langdon, Steven M.; Wilde, Myron M. D.; Thai, Karen; Gravel, Michel, Journal of the American Chemical Society, 2014, 136(21), 7539-7542

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
The chlorination of propiophenone; determination of pKa value and of the course of the reaction
Guthrie, J. Peter; Cossar, John, Canadian Journal of Chemistry, 1990, 68(11), 2060-9

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons
Martre, Anne Marie; Mousset, Guy; Rhlid, Rachid Bel; Veschambre, Henri, Tetrahedron Letters, 1990, 31(18), 2599-602

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane
Adam, Waldemar; Prechtl, Frank, Chemische Berichte, 1991, 124(10), 2369-72

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ;  24 h, 40 °C
Referenz
Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant
Wusiman, Abudureheman; Lu, Chong-Dao, Applied Organometallic Chemistry, 2015, 29(4), 254-258

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Dowex 50W Solvents: Water
Referenz
Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones
Chakraborty, Rupak; Das, Asish R.; Ranu, Brindaban C., Synthetic Communications, 1992, 22(11), 1523-8

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ;  2 h, rt
Referenz
Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols
Amarante, Giovanni W.; Cavallaro, Mayra; Coelho, Fernando, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  8 h, cooled
Referenz
Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution
Lee, Hyeon-Kyu; Kang, Soyeong; Choi, Eun Bok, Journal of Organic Chemistry, 2012, 77(12), 5454-5460

Herstellungsverfahren 18

Reaktionsbedingungen
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
Referenz
Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenases
By Shanati, Tarek and Ansorge-Schumacher, Marion B., Applied and Environmental Microbiology, 2020, 86(6), e02487-19

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ;  0.5 - 8 h, 70 °C
Referenz
1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate
Langdon, Steven M.; Gravel, Michel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Carbon disulfide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ;  5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: 2-Methyltetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Referenz
Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction
Ju, Minsoo; Guan, Weiyang; Schomaker, Jennifer M. ; Harper, Kaid C., Organic Letters, 2019, 21(22), 8893-8898

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